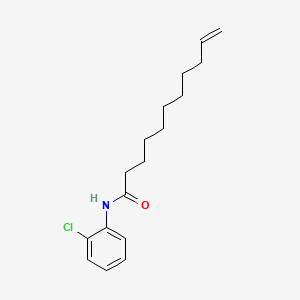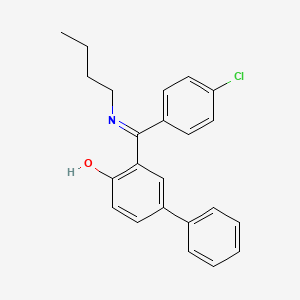
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is an organic compound with a complex structure that includes a phenol group, a chlorophenyl group, and a butylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 2-aminobutylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or amines.
Wissenschaftliche Forschungsanwendungen
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(n-Butylimino-(4-bromophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-fluorophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-methylphenyl)methyl)-4-phenylphenol
Uniqueness
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80018-45-7 |
|---|---|
Molekularformel |
C23H22ClNO |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-phenylphenol |
InChI |
InChI=1S/C23H22ClNO/c1-2-3-15-25-23(18-9-12-20(24)13-10-18)21-16-19(11-14-22(21)26)17-7-5-4-6-8-17/h4-14,16,26H,2-3,15H2,1H3 |
InChI-Schlüssel |
QYNFFRDVAIFBNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


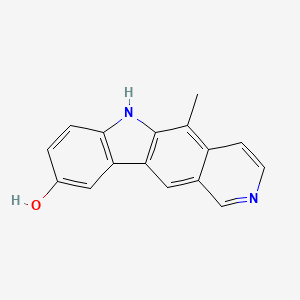
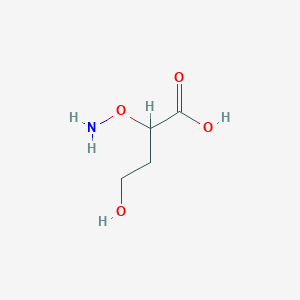
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
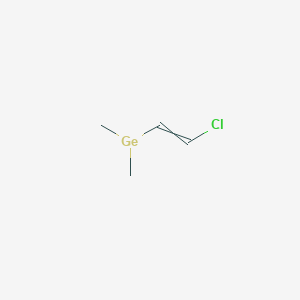
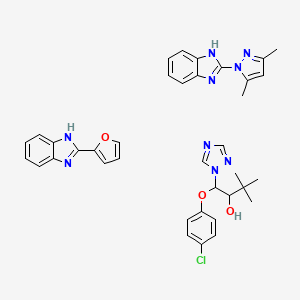
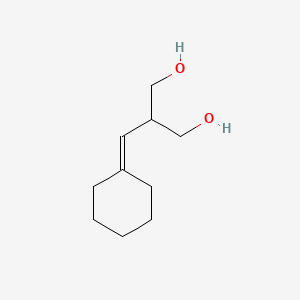
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
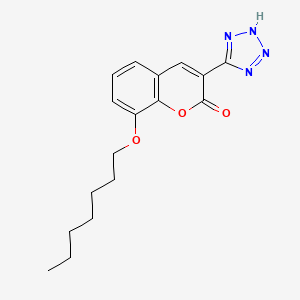
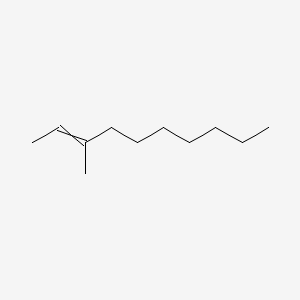
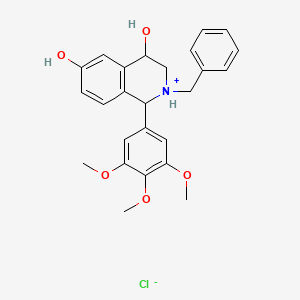
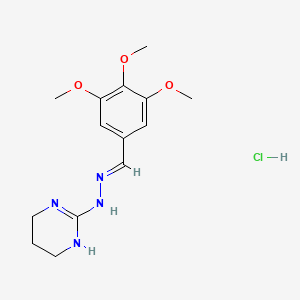
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
